molecular formula C21H46O7Si B8037979 Methoxy(triethyleneoxy)undecyltrimethoxysilane

Methoxy(triethyleneoxy)undecyltrimethoxysilane

Cat. No.: B8037979
M. Wt: 438.7 g/mol
InChI Key: ACLUYYFGPPSVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxy(triethyleneoxy)undecyltrimethoxysilane: is a chemical compound with the molecular formula C21H46O7Si and a molecular weight of 438.68 g/mol . It is known for its hydrophilic surface modification properties and is commonly used in various industrial applications, including surface treatments and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a multi-step reaction process involving the reaction of triethylene glycol with undecyltrimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of Methoxy(triethyleneoxy)undecyltrimethoxysilane involves large-scale chemical reactors where the raw materials are mixed and reacted under optimized conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Methoxy(triethyleneoxy)undecyltrimethoxysilane can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alkanes.

  • Substitution: Substitution reactions can replace one or more of the methoxy groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Alcohols, ketones, and carboxylic acids.

  • Reduction: Alkanes and alkenes.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, Methoxy(triethyleneoxy)undecyltrimethoxysilane is used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials with enhanced properties.

Biology: In biological research, the compound is used to modify surfaces of biological materials to improve their biocompatibility and functionality. It is also used in the development of drug delivery systems.

Medicine: In the medical field, this compound is used in the preparation of medical devices and implants to enhance their performance and longevity. It is also used in tissue engineering applications.

Industry: In industry, the compound is used for surface treatments of various materials, including glass, ceramics, and metals. It is also used in the production of coatings and adhesives to improve their properties.

Mechanism of Action

The mechanism by which Methoxy(triethyleneoxy)undecyltrimethoxysilane exerts its effects involves the formation of siloxane bonds with the surface of materials. These bonds enhance the hydrophilicity and adhesion properties of the treated surfaces. The molecular targets and pathways involved include the surface functional groups and the chemical environment of the material being treated.

Comparison with Similar Compounds

  • Trimethoxy(propyleneoxy)undecylsilane

  • Methoxy(triethyleneoxy)decyltrimethoxysilane

  • Methoxy(triethyleneoxy)dodecyltrimethoxysilane

Uniqueness: Methoxy(triethyleneoxy)undecyltrimethoxysilane is unique in its balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. Its specific chain length and functional groups provide distinct advantages in surface modification and material compatibility compared to similar compounds.

Properties

IUPAC Name

trimethoxy-[11-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]undecyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H46O7Si/c1-22-15-16-27-19-20-28-18-17-26-14-12-10-8-6-5-7-9-11-13-21-29(23-2,24-3)25-4/h5-21H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLUYYFGPPSVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCCCCCCCCCC[Si](OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46O7Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.